反式-甲氧虫酮环氧化合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epoxidation of styrenes and alkyl-substituted alkenes plays a significant role in organic synthesis, providing pathways to various epoxides, including compounds similar to rel-trans-Methoprene Epoxide. Methoprene, an insect growth regulator, has derivatives like methoprene acid that exhibit interactions with biological systems, hinting at the biological relevance of such compounds.

Synthesis Analysis

The epoxidation of styrenes by hydrogen peroxide catalyzed by methylrhenium trioxide showcases a method that could be analogous to the synthesis of rel-trans-Methoprene Epoxide. This process demonstrates that epoxides of styrenes, including potentially rel-trans-Methoprene Epoxide, can be synthesized efficiently in the presence of suitable catalysts and oxidants (Al-Ajlouni & Espenson, 1995).

Molecular Structure Analysis

The structure of epoxides, including rel-trans-Methoprene Epoxide, is characterized by a three-membered oxirane ring, which is a significant feature responsible for their reactivity. The molecular structure analysis can be inferred from studies like the selective hydrolytic kinetic resolution of terminal epoxides, which provides insights into the stereochemistry and reactivity of epoxides (Schaus et al., 2002).

Chemical Reactions and Properties

Epoxides, including rel-trans-Methoprene Epoxide, undergo various chemical reactions, such as hydrolytic ring opening, which can be influenced by factors like stereochemistry and the presence of catalysts. The reactivity towards hydrolysis and the potential to form diols or undergo rearrangements are critical aspects of their chemical behavior (Mohan et al., 2000).

Physical Properties Analysis

The physical properties of epoxides, such as solubility, boiling points, and densities, are influenced by their molecular structure. The presence of the epoxide ring often results in higher reactivity and polarity compared to other ether types, affecting their solubility and interaction with solvents.

Chemical Properties Analysis

The chemical properties of rel-trans-Methoprene Epoxide can be deduced from general behaviors of epoxides, where the strained ring makes them susceptible to nucleophilic attack. This characteristic underlies many of their reactions, including ring-opening and polymerization processes. Studies on the epoxidation and subsequent reactions of styrenes provide a basis for understanding these properties (Espenson & Al-Ajlouni, 1996).

科学研究应用

药物开发

反式-甲氧虫酮环氧化合物: 在多种药物的合成中起着至关重要的作用。 它能够与亲核试剂发生开环反应,使其成为创建多种分子支架的宝贵中间体 {svg_1}。例如,它用于开发抗高血压药物如地尔硫卓和抗抑郁药如瑞波西汀。 环氧化合物官能团在合成HIV蛋白酶抑制剂、抗真菌药物和治疗睡眠障碍的药物中也至关重要 {svg_2}.

催化不对称环氧化

该化合物参与催化不对称环氧化,这是生产对映异构体纯物质的关键步骤。这个过程对于创建需要特定立体化学才能有效的药物至关重要。 Sharpless 和 Jacobsen-Katsuki 方法是反式-甲氧虫酮环氧化合物可以被利用的著名例子 {svg_3}.

有机催化

在有机催化中,反式-甲氧虫酮环氧化合物被用作合成手性分子的构建单元。 有机催化剂,如手性酮和亚胺盐,促进环氧化物的形成,然后开环生成具有所需手性的产物 {svg_4}.

环氧化物开环反应

反式-甲氧虫酮环氧化合物的环氧化物环可以在各种亲核试剂的存在下打开,导致形成各种各样的化学物质。 该反应是制备材料和药物的基础,其中环氧化合物作为通用的亲电试剂 {svg_5}.

绿色化学

反式-甲氧虫酮环氧化合物在绿色化学应用中也很重要。它的环氧化可以使用环保催化剂,如氧化钴/还原石墨烯氧化物复合材料来实现。 这种方法通过避免使用有害的有机过酸作为氧化剂来减少环境影响 {svg_6}.

不对称合成

该化合物在不对称合成中起着重要作用,特别是在内消旋环氧化合物对映选择性去对称化方面。 这种应用对于创建具有特定旋光性的化合物至关重要,这是许多药物的关键特性 {svg_7}.

作用机制

Target of Action

It is a metabolite of methoprene , which is a juvenile hormone (JH) analog . Juvenile hormones play a crucial role in insect development and reproduction .

Mode of Action

Methoprene acts as a growth regulator in insects . It mimics the juvenile hormone, which when present, prevents the maturation of insect larvae into adults, thus acting as an insecticide .

Biochemical Pathways

Given its relation to methoprene, it can be inferred that it might interfere with the normal hormonal regulation in insects, disrupting their growth and development .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .

Result of Action

As a metabolite of methoprene, it may contribute to the overall effect of disrupting normal insect development .

属性

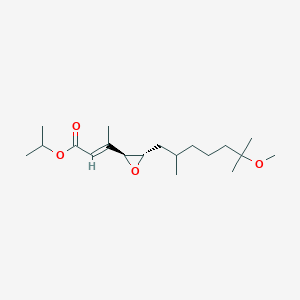

IUPAC Name |

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXFRRFHMMZEL-KZCVOZDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019414 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65277-96-5 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/no-structure.png)

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)